molecular formula C6H8N2O2 B1291731 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1082065-98-2

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1291731
M. Wt: 140.14 g/mol
InChI Key: VFYTYIOYCWGXQW-UHFFFAOYSA-N
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Description

The compound "1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde" is a derivative of pyrazole-4-carbaldehyde, a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential biological activity. Pyrazole derivatives are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole-4-carbaldehyde derivatives typically involves the use of Vilsmeier-Haack reagent, as demonstrated in the synthesis of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Although the specific synthesis of "1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde" is not detailed in the provided papers, similar synthetic routes may be applicable, considering the structural similarities with the compounds studied.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, mass, 1H, and 13C NMR spectroscopy, and in some cases, X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and are essential for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Pyrazole-4-carbaldehydes are reactive intermediates that can undergo various chemical reactions. For instance, they can react with aminoalcohols under microwave activation to form 2-hydroxyalkylimines of pyrazole-4-carbaldehyde and, in some cases, pyrazol-4-yl-1,3-oxazolidines . Additionally, pyrazole carbaldehydes can react with 2-selanyl-1-ethanol to form 2-(pyrazol-4-yl)-1,3-oxaselenolanes . These reactions highlight the versatility of pyrazole-4-carbaldehydes in forming a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-4-carbaldehydes are influenced by their molecular structure. The presence of different substituents on the pyrazole ring can significantly alter properties such as solubility, melting point, and reactivity. The specific properties of "1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde" would need to be determined experimentally, but it can be inferred that the hydroxyethyl group would increase the compound's polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Synthesis Methods

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is used in various synthesis processes. For instance, Attaryan et al. (2008) synthesized 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, highlighting its potential in creating pyrazole derivatives (Attaryan, Antanosyan, & Asratyan, 2008).

Antioxidant and Anti-inflammatory Activities

Sudha et al. (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated them for antioxidant and anti-inflammatory activities. Their findings suggest that certain derivatives display potent antioxidant activity and significant anti-inflammatory effects (Sudha, Subbaiah, & Mahalakshmi, 2021).

Melanogenesis Inhibitory Activity

Kikuchi et al. (2015) isolated compounds from watermelon seeds, including 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole, which exhibited inhibitory activity on melanogenesis (Kikuchi et al., 2015).

Antimicrobial Activity

Hamed et al. (2020) reported the synthesis of heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, and their antimicrobial activity, indicating potential applications in combating bacterial and fungal infections (Hamed et al., 2020).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the safety and hazards associated with a compound. They include information on toxicity, environmental impact, handling and storage, and first aid measures .

Future Directions

This involves discussing potential applications of the compound and areas of future research .

properties

IUPAC Name

1-(2-hydroxyethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-2-1-8-4-6(5-10)3-7-8/h3-5,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYTYIOYCWGXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640878
Record name 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde

CAS RN

1082065-98-2
Record name 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Combine 1H-pyrazole-4-carbaldehyde (0.110 g, 1.14 mmol), 2-bromoethanol (0.172 g, 1.37 mmol), and potassium carbonate (0.236 g, 1.71 mmol) in acetonitrile (2 mL). Heat in microwave at 150° C. for 20 min. Cool to room temperature and filter, washing with acetonitrile. Concentrate filtrate to give 1-(2-hydroxy-ethyl)-1H-pyrazole-4-carbaldehyde (0.155 g, 97%). GC-MS: m/z=140 [M+].
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.172 g
Type
reactant
Reaction Step Two
Quantity
0.236 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

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